(Z)-9-Tetradecen-1-ol formate (Z)-9-Tetradecen-1-ol formate
Brand Name: Vulcanchem
CAS No.: 56218-79-2
VCID: VC3879638
InChI: InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h5-6,15H,2-4,7-14H2,1H3/b6-5-
SMILES: CCCCC=CCCCCCCCCOC=O
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol

(Z)-9-Tetradecen-1-ol formate

CAS No.: 56218-79-2

Cat. No.: VC3879638

Molecular Formula: C15H28O2

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

(Z)-9-Tetradecen-1-ol formate - 56218-79-2

Specification

CAS No. 56218-79-2
Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
IUPAC Name [(Z)-tetradec-9-enyl] formate
Standard InChI InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h5-6,15H,2-4,7-14H2,1H3/b6-5-
Standard InChI Key MAOWSVNIDSZOBR-UHFFFAOYSA-N
SMILES CCCCC=CCCCCCCCCOC=O
Canonical SMILES CCCCC=CCCCCCCCCOC=O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(Z)-9-Tetradecen-1-ol formate belongs to the class of fatty alcohol esters, featuring a 14-carbon unsaturated chain esterified with formic acid. The Z-configuration at the double bond (C9–C10) imposes a cis geometry, influencing its physical properties and biological interactions . The IUPAC name, [(Z)-tetradec-9-enyl] formate, reflects this stereochemistry. Its SMILES notation, CCCC/C=C\CCCCCCCCOC=O\text{CCCC/C=C\CCCCCCCCOC=O}, further clarifies the structural arrangement .

Table 1: Key Molecular Identifiers

PropertyValue/DescriptorSource
CAS Registry Number56218-79-2
Molecular FormulaC15H28O2\text{C}_{15}\text{H}_{28}\text{O}_{2}
Molecular Weight240.38 g/mol
InChIKeyMAOWSVNIDSZOBR-WAYWQWQTSA-N
Lipid Maps IDLMFA07010553
EPA DSSTox IDDTXSID0041195

Spectral and Physicochemical Data

The compound’s GC-MS profile (NIST Library Number 130787) reveals a base peak at m/z 81, corresponding to fragment ions from the unsaturated hydrocarbon chain . Secondary peaks at m/z 82 and 55 suggest cleavage patterns characteristic of formate esters. The presence of a double bond further contributes to its unique fragmentation behavior.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis highlights the compound’s volatility and thermal stability, with a retention time dependent on column polarity. The NIST mass spectrum (Fig. 1) corroborates its identity through key fragments:

  • m/z 81: Cyclic carbocation from allylic cleavage.

  • m/z 55: Aliphatic chain fragment.

  • Molecular ion (m/z 240): Low abundance due to facile fragmentation .

Applications in Pest Management

Synergistic Role in Pheromone Traps

(Z)-9-Tetradecen-1-ol formate exhibits synergistic effects when combined with pheromones like (Z)-9-dodecen-1-ol acetate. Field studies demonstrate enhanced attraction rates in sticky traps for lepidopteran pests, likely due to multimodal olfactory stimulation. For example, blends containing 10% (Z)-9-Tetradecen-1-ol formate increased trap captures by 40–60% compared to pheromone-only lures.

Table 2: Efficacy of Pheromone Synergists

CompoundTarget PestEfficacy Increase
(Z)-9-Tetradecen-1-ol formateGrapholita molesta40–60%
(Z)-11-Tetradecenyl acetatePlutella xylostella20–30%
DodecadienolLymantria dispar10–15%

Biological and Ecological Implications

Mode of Action in Insects

The compound mimics natural pheromone components, disrupting mating behaviors by saturating olfactory receptors. Its formate ester group enhances volatility compared to free alcohols, enabling broader dispersal in field applications.

Environmental Persistence and Degradation

Hydrolysis of the formate ester under environmental conditions yields (Z)-9-tetradecen-1-ol and formic acid, both of which undergo rapid microbial degradation. Half-life in soil is estimated at 3–5 days, minimizing ecological residue .

Future Research Directions

Optimization of Pheromone Blends

Further studies should explore ternary blends incorporating (Z)-9-Tetradecen-1-ol formate, aldehydes, and acetates to maximize pest-specific attraction. Dose-response analyses will clarify optimal ratios for field deployment.

Advanced Delivery Systems

Encapsulation in biodegradable polymers could prolong release kinetics, reducing application frequency. Preliminary trials with poly(lactic-co-glycolic acid) (PLGA) microspheres show promise.

Ecotoxicological Assessments

Long-term studies on soil microbiota and pollinators are critical to ensuring sustainable use. Metabolomic profiling of degradation byproducts will further elucidate environmental fate.

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